(2S,5S)-5-methyloxolane-2-carbohydrazide
Description
(2S,5S)-5-Methyloxolane-2-carbohydrazide is a chiral carbohydrazide derivative featuring a tetrahydrofuran (oxolane) backbone with stereospecific methyl and carbohydrazide substituents at the 5- and 2-positions, respectively. Its molecular formula is C₆H₁₂N₂O₂, with a molecular weight of 144.17 g/mol . The compound’s stereochemistry ((2S,5S)) is critical for its interactions in biological systems and synthetic applications, influencing hydrogen-bonding capacity, solubility, and reactivity.
Properties
IUPAC Name |
(2S,5S)-5-methyloxolane-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4-2-3-5(10-4)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9)/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSDHAQOZRTZLZ-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](O1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-methyloxolane-2-carbohydrazide typically involves the reaction of (2S,5S)-5-methyloxolane-2-carboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: (2S,5S)-5-methyloxolane-2-carboxylic acid
Reagent: Hydrazine
Conditions: The reaction is usually performed in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the production of (2S,5S)-5-methyloxolane-2-carbohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-5-methyloxolane-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups such as amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In organic synthesis, (2S,5S)-5-methyloxolane-2-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its carbohydrazide group can interact with various biological targets, making it a candidate for the development of enzyme inhibitors or other therapeutic agents.
Industry
In the materials science field, (2S,5S)-5-methyloxolane-2-carbohydrazide can be used in the synthesis of polymers and other materials with specific properties. Its unique structure allows for the creation of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism by which (2S,5S)-5-methyloxolane-2-carbohydrazide exerts its effects depends on its interaction with molecular targets. The carbohydrazide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The oxolane ring may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural analogs and their differentiating features:
Key Observations :
- Ring Systems : Replacing oxolane with pyrrolidine (as in 1-methyl-5-oxopyrrolidine-3-carboxylic acid ) introduces a nitrogen atom and a ketone, increasing polarity and acidity (carboxylic acid vs. carbohydrazide) .
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